3,5-dibromo-N-{4-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide
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Overview
Description
This compound is an organic molecule with a complex structure . Unfortunately, there is limited information available on this specific compound. It’s important to note that the compound contains several functional groups, including bromo, chloro, methyl, and hydroxy groups, which can significantly influence its chemical behavior .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. These groups are likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the bromo and chloro groups are typically quite reactive and could undergo various substitution reactions .Mechanism of Action
Safety and Hazards
Future Directions
Given the limited information available on this compound, future research could focus on elucidating its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and application-based research to explore its potential uses .
Properties
IUPAC Name |
3,5-dibromo-N-[4-chloro-2-(5-methyl-2-propan-2-ylphenoxy)phenyl]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Br2ClNO3/c1-12(2)16-6-4-13(3)8-20(16)30-21-11-15(26)5-7-19(21)27-23(29)17-9-14(24)10-18(25)22(17)28/h4-12,28H,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZUGKTVSSHHID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=CC(=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Br2ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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